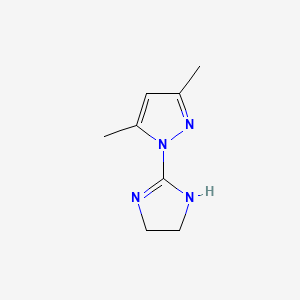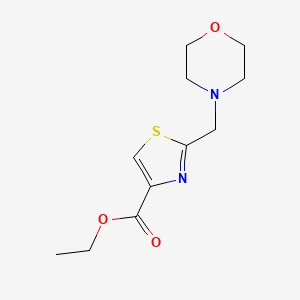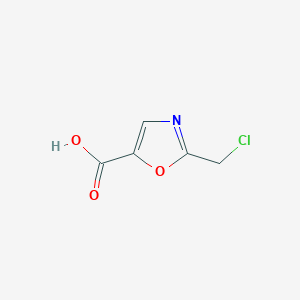
2-(Chloromethyl)oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another approach includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods
Industrial production methods for 2-(Chloromethyl)oxazole-5-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(Chloromethyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
科学研究应用
2-(Chloromethyl)oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-(Chloromethyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring contributes to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)oxazole-5-carboxylic acid
- 2-(Iodomethyl)oxazole-5-carboxylic acid
- 2-(Hydroxymethyl)oxazole-5-carboxylic acid
Uniqueness
2-(Chloromethyl)oxazole-5-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives .
属性
CAS 编号 |
481667-42-9 |
|---|---|
分子式 |
C5H4ClNO3 |
分子量 |
161.54 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-2-3(10-4)5(8)9/h2H,1H2,(H,8,9) |
InChI 键 |
FDMVPYKXVRGUHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=N1)CCl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
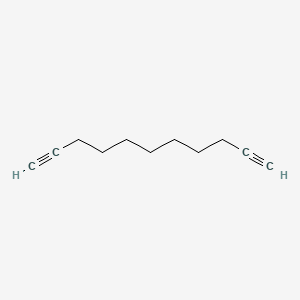
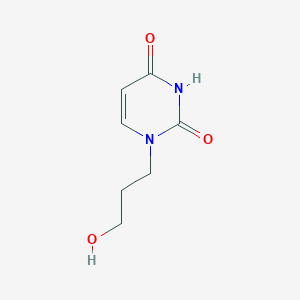
![6-(4-Hydroxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8772976.png)
![4-fluoro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8772977.png)

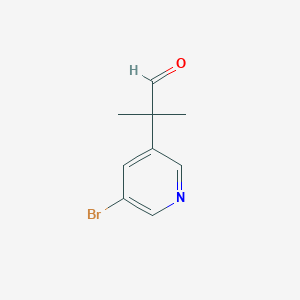

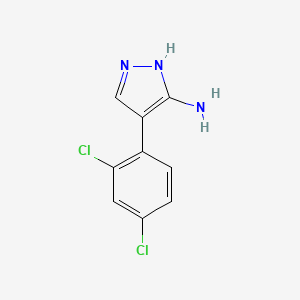

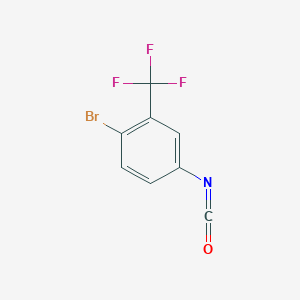
![N-[1-(2,4-dichlorophenyl)ethyl]formamide](/img/structure/B8773017.png)

